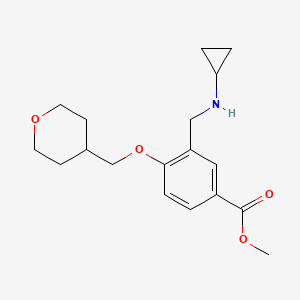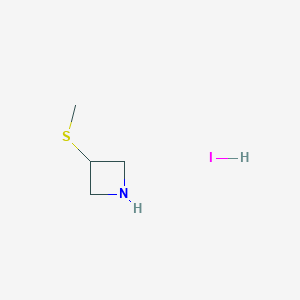
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is a complex organic compound with the molecular formula C43H76N3O4P. This compound is notable for its unique structure, which includes a cholesterol backbone modified with a phosphoramidite group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate typically involves multiple steps The process begins with the modification of cholesterol to introduce the necessary functional groupsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to maximize yield and minimize waste, often involving purification steps such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the cholesterol backbone.
Reduction: This can affect the cyano group, converting it to an amine.
Substitution: The phosphoramidite group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative .
Applications De Recherche Scientifique
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell membranes and lipid interactions.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate involves its interaction with biological membranes. The cholesterol backbone allows it to integrate into lipid bilayers, while the phosphoramidite group can participate in various biochemical reactions. This dual functionality makes it a valuable tool in studies of membrane dynamics and drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound, which lacks the phosphoramidite modification.
Cholesteryl acetate: A derivative with an acetate group instead of the phosphoramidite.
Cholesteryl propionate: Another derivative with a propionate group.
Uniqueness
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is unique due to its combination of a cholesterol backbone with a phosphoramidite group. This structure provides it with unique properties, such as enhanced membrane integration and reactivity, making it particularly useful in scientific research .
Propriétés
Formule moléculaire |
C43H76N3O4P |
|---|---|
Poids moléculaire |
730.1 g/mol |
Nom IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate |
InChI |
InChI=1S/C43H76N3O4P/c1-31(2)16-14-17-34(7)38-20-21-39-37-19-18-35-30-36(22-24-42(35,8)40(37)23-25-43(38,39)9)50-41(47)45-27-12-10-11-13-28-48-51(49-29-15-26-44)46(32(3)4)33(5)6/h18,31-34,36-40H,10-17,19-25,27-30H2,1-9H3,(H,45,47) |
Clé InChI |
LLDRAIRYAJXEEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)






![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)


